molecular formula C12H12N2O B2822728 2-(2-Methylphenoxy)pyridin-3-amine CAS No. 954575-86-1

2-(2-Methylphenoxy)pyridin-3-amine

Cat. No.: B2822728
CAS No.: 954575-86-1
M. Wt: 200.241
InChI Key: MWNPOCWTPDHSKS-UHFFFAOYSA-N
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Description

2-(2-Methylphenoxy)pyridin-3-amine is a chemical compound characterized by its unique structure, which includes a pyridine ring substituted with a 2-methylphenoxy group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Methylphenoxy)pyridin-3-amine typically involves the following steps:

  • Bromination: The starting material, 2-methylphenol, undergoes bromination to form 2-bromo-2-methylphenol.

  • Nucleophilic Substitution: The brominated compound is then reacted with 3-aminopyridine in the presence of a base, such as potassium carbonate, to form the desired product.

Industrial Production Methods: In an industrial setting, the synthesis process may be optimized for large-scale production by using continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Methylphenoxy)pyridin-3-amine can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.

  • Substitution: Substitution reactions can introduce different functional groups at various positions on the pyridine ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophiles like halides and amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Various oxo derivatives, depending on the specific conditions.

  • Reduction Products: Reduced forms of the compound, which may have different biological activities.

  • Substitution Products: Derivatives with different functional groups, potentially leading to new applications.

Scientific Research Applications

2-(2-Methylphenoxy)pyridin-3-amine has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules.

  • Biology: The compound can be used in biological studies to understand its interaction with various biomolecules.

  • Medicine: It has potential therapeutic applications, including as a precursor for drug development.

  • Industry: The compound can be utilized in the production of advanced materials and chemicals.

Comparison with Similar Compounds

2-(2-Methylphenoxy)pyridin-3-amine is unique due to its specific structural features. Similar compounds include:

  • 2-(3-Methylphenoxy)pyridin-3-amine: Similar structure but with a different position of the methyl group.

  • 2-(4-Methylphenoxy)pyridin-3-amine: Another positional isomer with distinct properties.

  • 2-(2-Methylphenoxy)pyridin-4-amine: A structural isomer with the amino group at a different position.

These compounds may exhibit different reactivity and biological activities due to their structural differences.

Biological Activity

2-(2-Methylphenoxy)pyridin-3-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H13N1O1C_{12}H_{13}N_{1}O_{1}, with a molecular weight of approximately 199.24 g/mol. The structure includes a pyridine ring substituted with a 2-methylphenoxy group, which is crucial for its biological activity.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit notable anticancer activity. For instance, derivatives with phenoxy groups have shown effectiveness against various cancer cell lines, including:

Cell Line IC50 (µM) Reference
MCF7 (Breast Cancer)13.73 ± 2.32
A549 (Lung Cancer)6.6 ± 0.6
HepG2 (Liver Cancer)3.84 ± 0.54

These studies suggest that the compound may induce apoptosis and inhibit cell proliferation through mechanisms involving the downregulation of metalloproteinases (MMP-2 and MMP-9), which are critical in cancer metastasis.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary data suggest that it exhibits inhibitory effects against various bacterial strains, making it a candidate for further development as an antimicrobial agent.

Anti-inflammatory Effects

Studies have suggested that this compound may modulate inflammatory responses by interacting with cyclooxygenase (COX) enzymes. Inhibition of COX-1 and COX-2 has been associated with reduced inflammation and pain management, which are significant therapeutic targets in inflammatory diseases .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound can inhibit enzymes involved in inflammatory pathways, leading to decreased production of pro-inflammatory mediators.
  • Receptor Modulation : It may also interact with neurotransmitter receptors, influencing pathways related to mood and anxiety disorders, similar to other compounds in its class .

Study on Anticancer Activity

A recent study evaluated the anticancer potential of a series of pyridine derivatives, including those similar to this compound. The results indicated significant cytotoxicity against multiple cancer cell lines, with mechanisms involving cell cycle arrest and apoptosis induction being confirmed through assays such as Annexin V staining .

Study on Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of phenoxy-substituted pyridines. The study demonstrated that these compounds significantly reduced edema in animal models, correlating their activity with COX inhibition and subsequent reduction in prostaglandin synthesis .

Properties

IUPAC Name

2-(2-methylphenoxy)pyridin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c1-9-5-2-3-7-11(9)15-12-10(13)6-4-8-14-12/h2-8H,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWNPOCWTPDHSKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OC2=C(C=CC=N2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

954575-86-1
Record name 2-(2-methylphenoxy)pyridin-3-amine
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